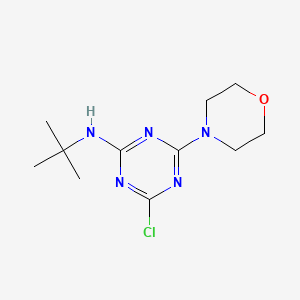
N-(tert-butyl)-4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-amine
Vue d'ensemble
Description
N-(tert-butyl)-4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-amine, also known as tert-butyl chloro triazinyl morpholine (TBCM), is a chemical compound that has shown potential in various scientific research applications.
Mécanisme D'action
TBCM acts as a competitive inhibitor of PTP1B by binding to its active site and preventing the dephosphorylation of insulin receptor substrate-1 (IRS-1), a key mediator of insulin signaling. This leads to increased insulin sensitivity and glucose uptake in insulin-resistant cells, making TBCM a potential therapeutic agent for type 2 diabetes and other metabolic disorders.
Biochemical and physiological effects:
Studies have shown that TBCM treatment can improve glucose tolerance and insulin sensitivity in obese and diabetic mice, as well as reduce hepatic glucose production and lipid accumulation. TBCM has also been shown to have anti-inflammatory and anti-cancer properties, possibly through its inhibition of PTPs involved in these pathways.
Avantages Et Limitations Des Expériences En Laboratoire
TBCM is a relatively stable and selective inhibitor of PTPs, making it a useful tool for studying the role of these enzymes in various cellular processes. However, its potency and specificity may vary depending on the cell type and experimental conditions, and further optimization of its structure and pharmacokinetic properties may be necessary for clinical development.
Orientations Futures
Future studies could focus on optimizing the structure and pharmacokinetic properties of TBCM to improve its efficacy and safety as a therapeutic agent. Other potential applications of TBCM could include the treatment of neurodegenerative diseases and cancer, as well as the development of novel PTP inhibitors based on its structure. Further research is also needed to elucidate the specific mechanisms of TBCM's effects on cellular signaling pathways and to identify potential biomarkers for patient selection and monitoring.
Applications De Recherche Scientifique
TBCM has been extensively studied for its potential as a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a crucial role in regulating insulin signaling and glucose homeostasis. TBCM has also shown promising results in inhibiting other protein tyrosine phosphatases, such as SHP-2 and TC-PTP, which are involved in various cellular signaling pathways.
Propriétés
IUPAC Name |
N-tert-butyl-4-chloro-6-morpholin-4-yl-1,3,5-triazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClN5O/c1-11(2,3)16-9-13-8(12)14-10(15-9)17-4-6-18-7-5-17/h4-7H2,1-3H3,(H,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAZDQIGBPKRNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC(=N1)Cl)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-benzyl-8-methyl-4,8-diazatricyclo[5.2.2.0~2,6~]undec-10-ene-3,5,9-trione](/img/structure/B3819359.png)
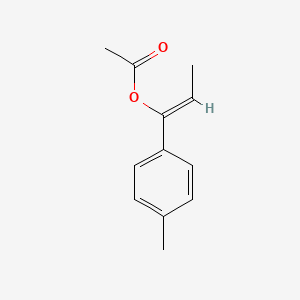
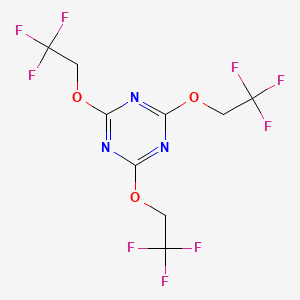
![5,7-dibromo-2-methyl-1,4-diphenyl-2H-cyclopenta[d]pyridazine](/img/structure/B3819377.png)
![2-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]thio}-1H-benzimidazole](/img/structure/B3819384.png)
![2-(1-benzofuran-2-ylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3819389.png)
![7-amino-2,4-dioxo-5-(2,4,6-trimethyl-3,5-dinitrophenyl)-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B3819392.png)

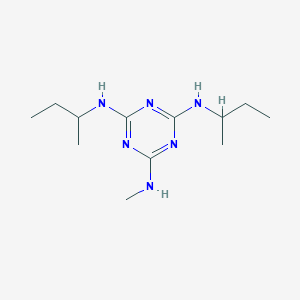
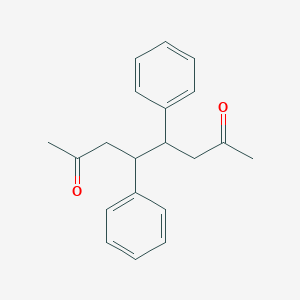
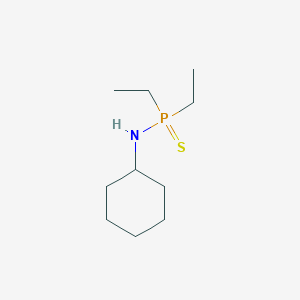

![2-[2-(4-ethylphenyl)-2-oxoethyl]-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide](/img/structure/B3819460.png)
![1-[2-(4-ethylphenyl)-2-oxoethyl]-6-methylquinolinium bromide](/img/structure/B3819466.png)